molecular formula C13H15N2NaO5S B15507954 3-(N-Acetyl-L-cystein-S-YL)acetaminophen sodium salt

3-(N-Acetyl-L-cystein-S-YL)acetaminophen sodium salt

Cat. No.: B15507954
M. Wt: 334.33 g/mol
InChI Key: ZGMLWCTWCYFCHH-MERQFXBCSA-M
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Description

3-(N-Acetyl-L-cystein-S-YL)acetaminophen sodium salt (APAP-NAC) is a key metabolite of acetaminophen (APAP), formed during its detoxification via conjugation with glutathione (GSH). This reaction neutralizes the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI), which is responsible for APAP-induced hepatotoxicity . APAP-NAC is a stable, water-soluble sodium salt commonly used as a reference standard in analytical assays to quantify APAP-protein adducts in overdose cases and preclinical studies . Its detection in biological samples (e.g., plasma, urine) serves as a biomarker for APAP detoxification and metabolic stress .

Properties

Molecular Formula

C13H15N2NaO5S

Molecular Weight

334.33 g/mol

IUPAC Name

sodium;(2R)-2-acetamido-3-(2-acetamido-5-hydroxyphenyl)sulfanylpropanoate

InChI

InChI=1S/C13H16N2O5S.Na/c1-7(16)14-10-4-3-9(18)5-12(10)21-6-11(13(19)20)15-8(2)17;/h3-5,11,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20);/q;+1/p-1/t11-;/m0./s1

InChI Key

ZGMLWCTWCYFCHH-MERQFXBCSA-M

Isomeric SMILES

CC(=O)NC1=C(C=C(C=C1)O)SC[C@@H](C(=O)[O-])NC(=O)C.[Na+]

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)O)SCC(C(=O)[O-])NC(=O)C.[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Toxicity vs. Detoxification : APAP-NAC reflects detoxification, while APAP-cys-protein adducts correlate with hepatotoxicity .
  • Clinical Utility : APAP-NAC in cord blood predicts metabolic stress in neonates, while elevated levels in amniotic fluid link to preterm birth .
  • Therapeutic Relevance : NAC administration boosts APAP-NAC formation, mitigating liver damage .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 3-(N-Acetyl-L-cystein-S-YL)acetaminophen sodium salt with high purity?

  • Methodological Answer : Synthesis typically involves conjugating acetaminophen with N-acetyl-L-cysteine derivatives under controlled alkaline conditions. Purification employs reversed-phase HPLC or ion-exchange chromatography to achieve >98% purity, as demonstrated in analogous compounds like N-acetyl-S-(3-hydroxypropyl)-L-cysteine sodium salt (3HPMA) . Critical parameters include pH optimization (7.5–8.5) to stabilize thiol groups and prevent oxidation. Suppliers like TLC Pharmaceutical Standards use these protocols for metabolite standards .

Q. Which analytical techniques are most effective for characterizing this compound and its stability in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for quantifying the compound in biological samples, with electrospray ionization (ESI) in negative ion mode enhancing sensitivity. For stability studies, monitor degradation products (e.g., free thiols or oxidized dimers) using UV-Vis spectroscopy at 254 nm. Stability in plasma should be assessed under varying temperatures (4°C vs. 37°C) and pH conditions (6.0–7.4) to mimic physiological environments .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s role in cellular redox regulation and detoxification pathways?

  • Methodological Answer : Use isotopic labeling (e.g., deuterated analogs) to track metabolic fate in vitro. For example, incubate the compound with hepatic microsomes and quantify glutathione conjugates via LC-MS. Computational reaction path searches (e.g., quantum chemical calculations) can predict reactive intermediates, as applied by ICReDD to optimize enzymatic conjugation pathways . Pair this with siRNA knockdown of Nrf2 to validate its role in regulating antioxidant response elements .

Q. What experimental strategies address contradictions in reported metabolic half-lives across different cell lines?

  • Methodological Answer : Discrepancies may arise from variations in cellular esterase activity or thiol-disulfide exchange rates. Conduct parallel experiments in primary hepatocytes vs. immortalized cell lines (e.g., HepG2), controlling for oxygen tension (5% vs. 21% O₂) and glutathione levels. Use kinetic modeling to differentiate rate-limiting steps (e.g., membrane transport vs. enzymatic biotransformation) . Reference standards from Toronto Research Chemicals ensure reproducibility in metabolite quantification .

Q. How does stereochemistry influence the compound’s interaction with biological targets, and how can this be systematically studied?

  • Methodological Answer : The compound’s diastereomers (e.g., R vs. S configurations at the cysteine sulfur) may exhibit divergent binding affinities. Resolve stereoisomers using chiral HPLC with a β-cyclodextrin column and compare their inhibitory effects on cytochrome P450 isoforms (e.g., CYP2E1). Molecular docking simulations (AutoDock Vina) can predict stereospecific interactions with active sites, while circular dichroism (CD) spectroscopy validates conformational changes in target proteins .

Q. What protocols ensure the compound’s stability during long-term storage and in vivo administration?

  • Methodological Answer : Lyophilize the compound under argon to prevent oxidation and store at -80°C in amber vials. For in vivo studies, use phosphate-buffered saline (pH 7.4) with 0.1% EDTA to chelate metal ions that catalyze degradation. Monitor stability via nuclear magnetic resonance (NMR) spectroscopy (¹H, 500 MHz) to detect hydrolysis products, and compare with accelerated stability testing (40°C/75% RH for 6 months) .

Data Interpretation and Validation

Q. How should researchers reconcile discrepancies in cytotoxicity data between 2D monolayer cultures and 3D organoid models?

  • Methodological Answer : 3D organoids better replicate in vivo tissue architecture but may show reduced compound penetration. Normalize cytotoxicity assays (e.g., MTT) to cellular ATP levels and measure intracellular concentrations via LC-MS. Use confocal microscopy with fluorescently tagged analogs to visualize spatial distribution in organoids. Statistical tools like Bland-Altman plots can quantify agreement between models .

Q. What are the best practices for validating the compound’s specificity in modulating redox-sensitive signaling pathways?

  • Methodological Answer : Combine genetic (CRISPR/Cas9) and pharmacological (e.g., sulforaphane) Nrf2 activators/inhibitors in dose-response studies. Measure downstream targets (e.g., HO-1, NQO1) via qPCR and Western blot. Redox-sensitive GFP reporters can dynamically track cytoplasmic glutathione levels in real time . Ensure controls include scavengers like NAC to isolate target-specific effects .

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